molecular formula C13H14N2O B147247 N-(4-methoxybenzyl)pyridin-2-amine CAS No. 52818-63-0

N-(4-methoxybenzyl)pyridin-2-amine

Cat. No. B147247
CAS RN: 52818-63-0
M. Wt: 214.26 g/mol
InChI Key: SMJGJENXFSWIMQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)pyridin-2-amine is a compound that falls within the category of benzylpyridine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The methoxy group attached to the benzyl moiety and the amine group at the pyridine ring are key functional groups that can influence the chemical behavior and biological activity of these molecules.

Synthesis Analysis

The synthesis of N-(4-methoxybenzyl)pyridin-2-amine and related compounds typically involves multi-step organic reactions. For instance, a practical amination protocol of methoxy pyridine derivatives with aliphatic amines has been developed, which is rapid and has excellent reactivity and substrate scope . Additionally, the synthesis of related compounds, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, has been achieved using a one-pot three-component reaction at room temperature, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine .

Molecular Structure Analysis

The molecular structure of N-(4-methoxybenzyl)pyridin-2-amine is characterized by the presence of a pyridine ring, which is a common scaffold in many biologically active compounds. The methoxy and benzyl groups are expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

The chemical reactivity of N-(4-methoxybenzyl)pyridin-2-amine and similar compounds can be quite diverse. For example, the reaction of 4-methoxybenzylideneiminium salts with various amines can lead to different products depending on the amine used, such as replacement of the methoxy group by an alkylamino-group or the formation of bis-(4-methoxybenzyl)pyridine . These reactions highlight the versatility of the methoxybenzylpyridine framework in undergoing chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-methoxybenzyl)pyridin-2-amine are not explicitly detailed in the provided papers. However, the properties of structurally related compounds can provide some insights. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the amine group. The inhibition efficiency of a related compound, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, in corrosion inhibition suggests that these compounds can form stable adsorption layers on metal surfaces, which is indicative of their potential surface-active properties .

Scientific Research Applications

1. Chemical Synthesis and Reactions

N-(4-methoxybenzyl)pyridin-2-amine and its derivatives are utilized in various chemical synthesis processes. For instance, the compound N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine was synthesized and tested as an inhibitor for carbon steel corrosion in hydrochloric acid medium, showcasing its potential in industrial applications (Iroha et al., 2021). Another study focused on the reductive amination process involving similar compounds, emphasizing its role in organic chemistry education (Touchette, 2006).

2. Catalyst and Surface Interaction Studies

Compounds related to N-(4-methoxybenzyl)pyridin-2-amine have been studied for their role as catalysts in various chemical reactions. For example, vanadium complexes of bis(phenolate) ligands, including those similar to N-(4-methoxybenzyl)pyridin-2-amine, have been analyzed for their ability to mediate oxidative C-C bond cleavage, showcasing the compound's relevance in catalysis (Zhang et al., 2012). Additionally, manganese(II) complexes of ligands derived from 2-aminomethylpyridine, which bear similarity to the structure of N-(4-methoxybenzyl)pyridin-2-amine, have been synthesized and characterized to understand their structural and magnetic properties (Wu et al., 2004).

3. Medical and Biological Applications

Although not directly related to N-(4-methoxybenzyl)pyridin-2-amine, compounds with similar structures have been explored for their medical and biological applications. For instance, a study on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds revealed their selective and potent antibacterial activity against certain bacterial strains, indicating the potential medical significance of structurally related compounds (Wencewicz et al., 2011).

Safety And Hazards

“N-(4-methoxybenzyl)pyridin-2-amine” is identified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGJENXFSWIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200797
Record name p-Anisyl(2-pyridyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)pyridin-2-amine

CAS RN

52818-63-0
Record name N-[(4-Methoxyphenyl)methyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52818-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(4-Methoxybenzyl)pyridin-2-amine
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Record name 52818-63-0
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Record name p-Anisyl(2-pyridyl)amine
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Record name p-anisyl(2-pyridyl)amine
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Record name N-(4-METHOXYBENZYL)PYRIDIN-2-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
G Balamurugan, R Ramesh… - The Journal of Organic …, 2020 - ACS Publications
A highly sustainable catalytic protocol for the coupling of alcohols and amines for selective monoalkylated amines using Ni(II)–N Λ N Λ O pincer type complexes through the borrowing …
Number of citations: 50 pubs.acs.org
F Heider, F Ansideri, R Tesch, T Pantsar… - European journal of …, 2019 - Elsevier
Compounds simultaneously inhibiting two targets that are involved in the progression of the same complex disease may exhibit additive or even synergistic therapeutic effects. Here we …
Number of citations: 22 www.sciencedirect.com
V Arora, M Dutta, K Das, B Das, HK Srivastava… - …, 2020 - ACS Publications
The synthesis and characterization of a pincer-nickel complex of the type ( iPr2 NNN)NiCl 2 (CH 3 CN) is reported here. We have demonstrated the utility of this pincer-nickel complex (…
Number of citations: 36 pubs.acs.org
R Cano, DJ Ramon, M Yus - The Journal of organic chemistry, 2011 - ACS Publications
Various impregnated metallic salts on magnetite have been prepared, including cobalt, nickel, copper, ruthenium, and palladium salts, as well as a bimetallic palladium–copper …
Number of citations: 255 pubs.acs.org
A Doganay, B Koksel, SO Gundogdu… - Journal of …, 2018 - academic.oup.com
The pharmaceutical combination of dexpanthenol (DPA), lidocaine hydrochloride (LIH) and mepyramine maleate (MAM) is used for their anti-allergic, anti-inflammatory, anti-pruritic, …
Number of citations: 5 academic.oup.com
D Panigrahi, M Mondal, R Gupta, G Mani - RSC advances, 2022 - pubs.rsc.org
The reaction of Ph2PCH2OH with PhPCl2 and PCl3 in the presence of Et3N afforded new phosphonite compounds PhP(OCH2PPh2)2 1 and P(OCH2PPh2)3 2, respectively. The …
Number of citations: 5 pubs.rsc.org
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 pubs.acs.org
S Chakraborty, R Mondal, S Pal, AK Guin… - The Journal of …, 2022 - ACS Publications
We report a sustainable and eco-friendly approach for selective N-alkylation of various amines by alcohols, catalyzed by a well-defined Zn(II)-catalyst, Zn(L a )Cl 2 (1a), bearing a …
Number of citations: 6 pubs.acs.org
A Martinez-Asencio, DJ Ramon, M Yus - Tetrahedron, 2011 - Elsevier
Copper(II) acetate is a versatile, cheap and simple catalyst for the selective N-monoalkylation of amino derivatives with poor nucleophilic character, such as aromatic and …
Number of citations: 138 www.sciencedirect.com
H Mei, AM Remete, Y Zou, H Moriwaki, S Fustero… - Chinese Chemical …, 2020 - Elsevier
Eleven new fluorine-containing FDA-approved drugs have been profiled and details of their discovery and preparation are discussed. Therapeutic areas include schizophrenia, migraine…
Number of citations: 160 www.sciencedirect.com

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